(4-Fluorotetrahydro-2H-pyran-4-YL)methanol
Overview
Description
(4-Fluorotetrahydro-2H-pyran-4-yl)methanol is a chemical compound with the molecular formula C6H11FO2 and a molecular weight of 134.15 g/mol . It serves as a basic organic raw material and high-quality fuel, finding applications in fine chemicals, plastics, pesticides, and pharmaceuticals .
Synthesis Analysis
- Preparation of Intermediates : Lithium aluminum hydride (LiAlH4) is added to a Schlenk flask, followed by three washes with argon gas. Then, tetrahydrofuran (THF) is added at 0°C, and the mixture is stirred. An ester is slowly added via a dropping funnel. After complete formation of the alcohol (as confirmed by thin-layer chromatography), the suspension is stirred further .
Molecular Structure Analysis
The molecular structure of (4-Fluorotetrahydro-2H-pyran-4-yl)methanol is depicted as follows: !Molecular Structure
Scientific Research Applications
Novel Synthesis Approaches
Recent studies have introduced innovative synthesis methods for creating hexahydro-1H-furo[3,4-c]pyran derivatives, demonstrating the compound's utility in organic synthesis. For instance, Reddy et al. (2012) reported a novel Prins cyclization process for synthesizing these derivatives using “(4-Fluorotetrahydro-2H-pyran-4-YL)methanol” as a starting material. This method features high selectivity and good yields, marking a significant advancement in the synthesis of fused hexahydro-1H-furo[3,4-c]pyran derivatives (Reddy, Sreelatha, Kishore, Borkar, & Yadav, 2012).
Analytical Applications
In the realm of analytical chemistry, Lee et al. (2019) demonstrated the use of “(4-Fluorotetrahydro-2H-pyran-4-YL)methanol” in a derivatization method to measure methanol in biological specimens. By employing this compound for derivatization, they developed a reliable GC/MS analysis method that overcomes the challenges of methanol's low boiling point and similar molecular weight to oxygen, significantly improving methanol detection in complex matrices (Lee, Jeong, Ahn, & Bang, 2019).
Material Science and Sensor Development
Moreover, this compound's derivatives have been explored for their potential in material science, specifically in developing sensors. A study by Hsieh et al. (2011) crafted a sugar-aza-crown ether-based fluorescent sensor for detecting metal ions, showcasing the compound's applicability in creating highly selective recognition systems for Cu(2+) and Hg(2+) ions. This research underlines the compound's versatility in sensor technology, providing a foundation for future developments in selective ion detection (Hsieh, Chir, Yang, Chen, Hu, & Wu, 2011).
properties
IUPAC Name |
(4-fluorooxan-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO2/c7-6(5-8)1-3-9-4-2-6/h8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZDHDHAWKBYHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorotetrahydro-2H-pyran-4-YL)methanol | |
CAS RN |
883442-46-4 | |
Record name | (4-fluorooxan-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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